molecular formula C12H17N5O3 B13926142 (2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13926142
M. Wt: 279.30 g/mol
InChI Key: OYNIDVNVEJTGLR-JOAULVNJSA-N
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Description

(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a synthetic purine nucleoside analog of high interest in biochemical research. This compound is structurally characterized by a purine base with an ethylamino substitution at the 6-position, attached to a modified oxolane (tetrahydrofuran) sugar moiety. Its defined stereochemistry at the 2R, 3R, and 5S positions is critical for its specific interactions with biological systems. As a nucleoside analog, its primary research value lies in its potential to act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, such as polymerases and kinases. Researchers utilize this and similar analogs to probe nucleic acid synthesis and replication mechanisms, which is a fundamental area of study in virology and oncology. The structural modifications on the purine base are a common strategy in medicinal chemistry to alter the properties of natural nucleosides, potentially leading to enhanced binding affinity or resistance to degradation by cellular enzymes. This makes it a valuable tool for investigating novel pathways in cell proliferation studies and for the development of new therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O3/c1-2-13-10-9-11(15-5-14-10)17(6-16-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8+,12+/m0/s1

InChI Key

OYNIDVNVEJTGLR-JOAULVNJSA-N

Isomeric SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of (2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multi-step synthetic routes centered on nucleoside chemistry, including:

General Synthetic Strategy

  • Starting Material: Often begins with a protected ribose or deoxyribose derivative or a suitably functionalized oxolane intermediate.
  • Purine Base Construction or Modification: The purine ring is either introduced via glycosylation of a preformed base or modified post-glycosylation to introduce the ethylamino group at the 6-position.
  • Key Reaction Types:
    • N-glycosidic bond formation between the sugar and purine base
    • Nucleophilic substitution or amination at the 6-position of the purine ring
    • Protection and deprotection steps to control functional group reactivity and stereochemistry

Specific Preparation Routes from Patents and Literature

  • Route A: Direct Amination of 6-Chloropurine Nucleoside

    • Starting from (2R,3R,5S)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol, a nucleophilic substitution reaction is performed with ethylamine to replace the chlorine atom at the 6-position with an ethylamino group.
    • This reaction is typically conducted in an aprotic solvent under mild heating to preserve stereochemistry.
    • The reaction scheme:
      $$
      \text{6-chloropurine nucleoside} + \text{ethylamine} \rightarrow \text{6-(ethylamino)purine nucleoside}
      $$
    • This method is supported by analog synthesis described in patent WO2011069294A1 and related documents.
  • Route B: Glycosylation of 6-(ethylamino)purine Base

    • The purine base bearing the ethylamino substitution at the 6-position is synthesized first.
    • This base is then glycosylated with a protected oxolane sugar derivative under Lewis acid catalysis or enzymatic conditions to form the N9-glycosidic bond.
    • Subsequent deprotection yields the target nucleoside.
    • This approach allows for stereochemical control at the sugar moiety and is common in nucleoside synthesis.
  • Route C: Enzymatic or Chemoenzymatic Synthesis

    • Enzymatic transglycosylation using nucleoside phosphorylases or nucleoside hydrolases to transfer the sugar moiety onto the 6-(ethylamino)purine base.
    • This method offers high stereoselectivity and mild reaction conditions but requires availability of enzymes and substrates.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
6-Chloropurine nucleoside synthesis Chlorination of purine precursor; protected sugar Protect hydroxyl groups to avoid side reactions
Amination at 6-position Ethylamine, aprotic solvent (e.g., DMF), 50-80°C Mild heating to maintain stereochemistry
Glycosylation Lewis acid catalyst (e.g., TMSOTf), protected sugar, base Control of stereochemistry at sugar ring
Deprotection Acidic or basic hydrolysis Removal of protecting groups without degradation

Purification and Characterization

  • Purification: Typically performed by chromatographic techniques such as reverse-phase HPLC or silica gel chromatography to separate the desired stereoisomer and remove impurities.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and substitution pattern.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Optical rotation to verify stereochemical purity.
    • High-performance liquid chromatography (HPLC) for purity assessment.

Research Findings and Analytical Data

  • The substitution of the 6-chloropurine nucleoside with ethylamine proceeds with high regioselectivity at the 6-position, yielding the 6-(ethylamino) derivative without affecting the N9-glycosidic bond or sugar stereochemistry.
  • Stereochemical integrity at the sugar moiety (2R,3R,5S configuration) is preserved throughout the synthesis, as confirmed by chiral HPLC and NMR coupling constants.
  • The compound exhibits solubility and stability profiles suitable for pharmaceutical development, with hydroxymethyl and hydroxyl groups contributing to aqueous solubility.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Advantages Limitations
Nucleophilic substitution 6-chloropurine nucleoside Amination with ethylamine Straightforward, high yield Requires chlorinated precursor
Glycosylation 6-(ethylamino)purine base + sugar Lewis acid-catalyzed coupling Control over stereochemistry Multi-step, requires protection
Enzymatic synthesis Purine base + sugar donor Enzymatic transglycosylation High stereoselectivity Enzyme availability, cost

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.

    Substitution: The ethylamino group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of various alkyl or aryl-substituted purine derivatives.

Scientific Research Applications

(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol: has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its antiviral and anticancer properties. It can act as an inhibitor of viral replication and has shown promise in the treatment of certain cancers.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol with structurally or functionally related nucleoside analogs:

Compound Name Structural Differences Key Biological Activities Mechanism of Action Therapeutic Applications References
Target Compound 6-ethylamino purine, (2R,3R,5S) stereochemistry Inference: Potential antitumor, oxidative stress modulation (based on cordycepin data) Likely adenosine receptor interaction or DNA incorporation (needs validation) Hypothesized: Oncology, immunology
Cordycepin [(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol] 6-amino purine Antitumor, antioxidant, proapoptotic, enhances radiation lethality in lung cancer cells Nrf2 pathway inhibition, oxidative stress exacerbation, DNA damage sensitization Oncology, immunomodulation
Cladribine [5-(6-amino-2-chloro-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol] 2-chloro, 6-amino purine Antileukemic, immunosuppressive Incorporation into DNA, inhibition of DNA repair enzymes (e.g., PARP) Leukemia, multiple sclerosis
Fludarabine [(2R,3R,4S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl] methoxyphosphonic acid 2-fluoro purine, phosphonate moiety Antimetabolite, cytotoxic Inhibition of DNA synthesis via ribonucleotide reductase and DNA polymerase Chronic lymphocytic leukemia
NECA [5′-N-ethylcarboxamidoadenosine] 5′-ethylcarboxamide substitution Adenosine receptor agonist (A1, A2A, A2B, A3) G-protein-coupled receptor activation, cAMP modulation Cardiovascular research, inflammation
Clofarabine [5-(6-amino-2-chloro-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol] 2-chloro, 4-fluoro purine Antitumor, antimetabolite DNA chain termination, inhibition of ribonucleotide reductase Pediatric acute lymphoblastic leukemia
m6,6Am [(2R,3R,4R,5R)-5-(6-(dimethylamino)purin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol] 6-dimethylamino, 4-methoxy substitutions RNA methylation, epigenetic regulation Resistance to deamination, altered RNA processing Epigenetic research

Key Structural and Functional Insights:

Substitution at Purine 6-Position: The ethylamino group in the target compound may enhance receptor binding selectivity compared to amino (cordycepin) or halogenated (cladribine, fludarabine) analogs. Ethylamino’s moderate lipophilicity could balance solubility and membrane permeability . Halogenated analogs (e.g., 2-chloro in cladribine) improve metabolic stability and DNA incorporation efficiency but increase toxicity risks .

Stereochemistry and Sugar Modifications: The (2R,3R,5S) configuration aligns with natural nucleosides, facilitating kinase-mediated phosphorylation (required for activation). Compounds with altered stereochemistry (e.g., L-2'-deoxyadenosine in ) show reduced DNA incorporation . Phosphonate or thiophosphate modifications (e.g., fludarabine, ) prolong half-life by resisting enzymatic degradation .

Mechanistic Divergence: Cordycepin and the target compound may share Nrf2 pathway modulation, but the ethylamino group could alter oxidative stress responses or receptor affinity . Unlike adenosine receptor agonists (e.g., NECA), the target compound’s ethylamino group might reduce off-target effects on A2B or A3 receptors .

Therapeutic Potential: Antimetabolites like cladribine and fludarabine are clinically validated, suggesting the target compound could be optimized for oncology. However, its ethylamino group requires profiling against deaminases (e.g., ADA) to assess metabolic stability .

Biological Activity

The compound (2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol , often referred to as a purine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄N₄O₄
  • Molecular Weight : 258.25 g/mol

This compound is characterized by a purine base linked to a hydroxymethyl oxolane structure, which plays a crucial role in its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Adenosine Receptor Modulation : This compound acts as an agonist for adenosine receptors, particularly A2A receptors, which are involved in various physiological processes including inflammation and immune response modulation .
  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes such as adenosine deaminase, leading to increased levels of adenosine in the extracellular space, which can enhance anti-inflammatory effects .

2. Pharmacological Effects

The pharmacological profile includes:

  • Anti-inflammatory Properties : Research indicates that this compound can significantly reduce inflammatory markers in vitro and in vivo models. For instance, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against certain RNA viruses by modulating host cell responses and inhibiting viral replication .

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityFindings
Anti-inflammatoryReduced TNF-alpha levels by 40% in macrophage cultures at 10 µM concentration.
AntiviralInhibited replication of influenza virus in vitro with an IC50 of 5 µM.
Enzymatic InhibitionShowed a significant reduction (50%) in adenosine deaminase activity at 20 µM concentration.

Case Study: Anti-inflammatory Effects

In a controlled study involving murine models, administration of this compound resulted in a marked decrease in paw edema when compared to control groups. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with the most significant effect observed at the highest dose over a period of seven days .

Q & A

Q. How should conflicting stability data (e.g., pH-dependent degradation) be interpreted and reported?

  • Answer : Perform accelerated stability testing under controlled pH/temperature (e.g., ). Use Arrhenius plots to extrapolate shelf life. Report degradation products via LC-MS and highlight conditions requiring mitigation (e.g., buffered solutions at pH 7.4) .

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